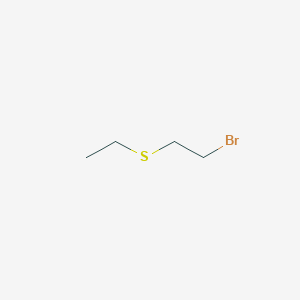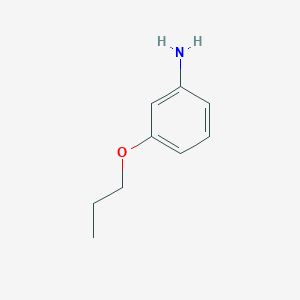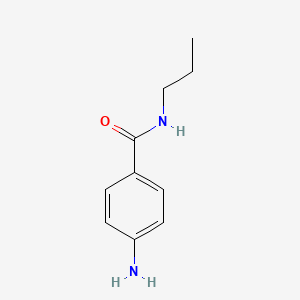
2-Bromoethyl ethyl sulfide
Übersicht
Beschreibung
2-Bromoethyl ethyl sulfide is a chemical compound with the molecular formula C4H9BrS. It has an average mass of 169.083 Da and a monoisotopic mass of 167.960831 Da . It is also known by other names such as 1-Bromo-2-(ethylsulfanyl)ethane .
Synthesis Analysis
The synthesis of 2-Bromoethyl ethyl sulfide and similar compounds has been reported in the literature . For instance, derivatives of bis(2-bromoethyl) sulfide of the general formula (RSCH2CH2)2S, where R represents various organic groups, have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of 2-Bromoethyl ethyl sulfide consists of a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis
2-Bromoethyl ethyl sulfide has a density of 1.4±0.1 g/cm3, a boiling point of 178.9±23.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 62.0±22.6 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Multidentate Chalcogen-Containing Ligands
- Application Summary : “2-Bromoethyl ethyl sulfide” is used in the synthesis of multidentate chalcogen-containing ligands. These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
- Methods of Application : The synthesis of these ligands involves two approaches based on the reaction of bis (2-bromoethyl) sulfide with thiolates. These approaches differ by the method of generation of thiols .
- Results or Outcomes : The synthesized compounds were characterized by IR and 1H and 13C NMR spectra. The compounds are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
Electrochemical Bromofunctionalization of Alkenes
- Application Summary : “2-Bromoethyl ethyl sulfide” is used in the electrochemical bromofunctionalization of alkenes. This process involves the electrochemical generation of bromine from hydrobromic acid .
- Methods of Application : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Zukünftige Richtungen
While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .
Eigenschaften
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl ethyl sulfide | |
CAS RN |
35420-95-2 | |
| Record name | 35420-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)






![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)





